molecular formula C22H27ClN2O3S B11241823 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11241823
M. Wt: 435.0 g/mol
InChI Key: RRJPANMKJRJDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 3-chlorobenzylsulfonyl group and a 2-(propan-2-yl)phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, allowing for further functionalization. Common reagents and conditions for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in treating specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide stands out due to its unique structural features and chemical properties. Similar compounds include:

  • 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine
  • N-cyclopentyl-4-piperidinecarboxamide These compounds share some structural similarities but differ in their functional groups and overall chemical behavior, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)20-10-3-4-11-21(20)24-22(26)18-8-6-12-25(14-18)29(27,28)15-17-7-5-9-19(23)13-17/h3-5,7,9-11,13,16,18H,6,8,12,14-15H2,1-2H3,(H,24,26)

InChI Key

RRJPANMKJRJDKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.